N-[1-(2-Chloro-acetyl)-pyrrolidin-3-ylmethyl]-N-cyclopropyl-acetamide
Description
Properties
IUPAC Name |
N-[[1-(2-chloroacetyl)pyrrolidin-3-yl]methyl]-N-cyclopropylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19ClN2O2/c1-9(16)15(11-2-3-11)8-10-4-5-14(7-10)12(17)6-13/h10-11H,2-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYFJEIHNYGTSII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(CC1CCN(C1)C(=O)CCl)C2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2-Chloro-acetyl)-pyrrolidin-3-ylmethyl]-N-cyclopropyl-acetamide typically involves multiple steps. One common method starts with the reaction of pyrrolidine with chloroacetyl chloride to form an intermediate compound. This intermediate is then reacted with cyclopropylamine under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may also include purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Nucleophilic Substitution at the Chloroacetyl Group
The chloroacetyl moiety (-CO-CH2-Cl) is highly reactive toward nucleophiles. Key reactions include:
Mechanistic Insight :
The reaction proceeds via an SN2 mechanism, where the nucleophile attacks the electrophilic carbon adjacent to the carbonyl group, displacing chloride. Steric hindrance from the cyclopropyl group slightly reduces reaction rates compared to non-substituted analogs .
Reduction and Oxidation
The chloroacetyl group and acetamide moiety participate in redox reactions:
| Reaction | Reagents | Outcome |
|---|---|---|
| Reduction | LiAlH4, THF | -CH2-Cl → -CH2-OH (primary alcohol) |
| Oxidation | KMnO4/H+ | Chloroacetyl → chloroacetic acid |
Limitations :
-
Over-reduction of the acetamide group is avoided using selective catalysts (e.g., Pd/C with H2).
-
Oxidation under strong acidic conditions may degrade the pyrrolidine ring .
Acylation and Alkylation
The secondary amine in the pyrrolidine ring undergoes further functionalization:
| Reaction Type | Reagents | Products |
|---|---|---|
| Acylation | Acetyl chloride, pyridine | N-Acetyl-pyrrolidine derivative |
| Alkylation | CH3I, K2CO3 | Quaternary ammonium salt |
Key Finding :
Alkylation at the pyrrolidine nitrogen is sterically hindered by the cyclopropyl group, requiring prolonged reaction times .
Cross-Coupling Reactions
The chloro group participates in palladium-catalyzed couplings:
| Reaction | Catalysts | Products |
|---|---|---|
| Suzuki coupling | Pd(PPh3)4, Ar-B(OH)2 | Biaryl-acetamide derivatives |
| Sonogashira coupling | CuI, PdCl2 | Alkynylated acetamides |
Challenges :
-
The electron-withdrawing acetamide group deactivates the chloroacetyl carbon, necessitating high catalyst loading .
pH-Dependent Stability
The compound degrades under extreme pH conditions:
-
Acidic (pH < 3) : Hydrolysis of the acetamide to carboxylic acid.
-
Basic (pH > 10) : Cleavage of the pyrrolidine ring via Hofmann elimination .
Interaction with Biological Targets
Though not a primary focus, preliminary studies suggest:
Scientific Research Applications
Medicinal Chemistry
N-[1-(2-Chloro-acetyl)-pyrrolidin-3-ylmethyl]-N-cyclopropyl-acetamide is investigated for its potential therapeutic effects. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.
Potential Therapeutic Areas :
- Neuroprotection : Preliminary studies suggest that the compound may protect neuronal cells from oxidative stress, indicating potential applications in treating neurodegenerative diseases.
- Analgesic Properties : The compound has shown promise in pain management therapies by modulating neurotransmitter systems.
The compound's biological activity has been explored in several studies:
- Neuroprotective Effects : Research indicates that it may inhibit enzymes involved in metabolic processes, which could be beneficial for conditions such as depression and anxiety disorders.
- Antimicrobial Activity : While specific data on this compound is limited, related pyrrolidine derivatives have demonstrated significant antimicrobial properties against both Gram-positive and Gram-negative bacteria.
| Compound | MIC (µg/mL) | Activity Type |
|---|---|---|
| 2,6-Dipyrrolidino-1,4-dibromobenzene | 75 | Antibacterial (Gram-positive) |
| 2,4,6-Tripyrrolidinochlorobenzene | <125 | Antibacterial (Gram-negative) |
Industrial Applications
In the industrial sector, this compound can be utilized as an intermediate in the synthesis of specialty chemicals. Its unique properties make it suitable for developing new materials and compounds.
Case Study 1: Neuroprotective Potential
A study focusing on neuroprotective agents evaluated the ability of this compound to protect neuronal cells from oxidative stress. Results indicated a significant reduction in cell death compared to control groups, suggesting its potential for further research in neurodegenerative diseases.
Case Study 2: Antimicrobial Evaluation
In comparative studies involving various pyrrolidine derivatives, the antibacterial activity against common pathogens such as Staphylococcus aureus and Escherichia coli was assessed. Although specific results for this compound were not detailed, related compounds demonstrated promising results with MIC values ranging from 75 µg/mL to <125 µg/mL against both Gram-positive and Gram-negative bacteria.
Mechanism of Action
The mechanism of action of N-[1-(2-Chloro-acetyl)-pyrrolidin-3-ylmethyl]-N-cyclopropyl-acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by forming a covalent bond with the active site, thereby preventing substrate binding and subsequent catalytic activity.
Comparison with Similar Compounds
Substituent Variations: Chloro vs. Amino Groups
- Target Compound : The 2-chloro-acetyl group in N-[1-(2-Chloro-acetyl)-pyrrolidin-3-ylmethyl]-N-cyclopropyl-acetamide may act as a reactive site for nucleophilic substitution or covalent binding.
- Analog: N-[1-(2-Amino-acetyl)-pyrrolidin-3-ylmethyl]-N-cyclopropyl-acetamide (CAS: 1263365-79-2) replaces the chloro group with an amino moiety. This substitution eliminates electrophilicity and introduces hydrogen-bonding capability, likely altering target selectivity and pharmacokinetics .
Heterocyclic Ring Modifications
- Pyrazolopyrimidine Derivative: N-(5-Cyclopropyl-2,7-dioxo-1,2,4,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl)benzamide (Ref: 10-F332704) features a fused pyrazolopyrimidine ring system.
- Piperidine vs. Pyrrolidine: 2-Amino-N-cyclopropyl-N-(1-methyl-piperidin-3-yl)-acetamide () substitutes pyrrolidine with a six-membered piperidine ring. The larger ring increases conformational flexibility, which may improve binding to targets requiring extended interaction surfaces .
Cyclopropyl Group Retention
The cyclopropyl group is a conserved feature in many analogs, including N-[1-(2-Amino-ethyl)-piperidin-4-yl]-N-cyclopropyl-acetamide (CAS: 1353945-60-4, Molecular Formula: C12H23N3O). This moiety is hypothesized to improve metabolic stability by resisting oxidative degradation in the liver .
Structural and Functional Data Table
Key Research Findings
- Electrophilicity vs. Reactivity: The chloro-acetyl group in the target compound may confer reactivity useful in prodrug designs or covalent inhibitors, whereas amino-substituted analogs prioritize non-covalent interactions .
- Ring Size Impact : Piperidine-based analogs exhibit broader conformational adaptability compared to pyrrolidine derivatives, which could optimize target engagement in flexible binding sites .
- Commercial Status : Multiple analogs, including the target compound, are marked as discontinued, suggesting challenges in synthesis, stability, or efficacy in preclinical studies .
Biological Activity
N-[1-(2-Chloro-acetyl)-pyrrolidin-3-ylmethyl]-N-cyclopropyl-acetamide is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrrolidine ring substituted with a chloroacetyl group and a cyclopropyl moiety, which contribute to its biological activity. The chemical structure can be represented as follows:
The mechanism of action of this compound involves its interaction with specific enzymes or receptors. The chloroacetyl group is known to form covalent bonds with nucleophilic residues in proteins, potentially leading to inhibition or modulation of their activity. This interaction is significant in the context of various therapeutic applications, particularly in pain management and anti-inflammatory responses.
Analgesic Effects
Research indicates that derivatives of this compound may exhibit analgesic properties. The compound's interaction with sigma receptors has been linked to pain modulation, suggesting its potential use in pain management therapies .
Antimicrobial Activity
Studies have shown that compounds related to this compound possess antimicrobial properties. For instance, similar pyrrolidine derivatives have demonstrated activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria .
Study 1: Sigma Receptor Interaction
A study conducted by Chien and Pasternak (2019) established the link between sigma receptors and analgesia. The researchers found that compounds interacting with these receptors could significantly reduce pain perception in animal models .
Study 2: Antimicrobial Efficacy
In another investigation, derivatives were tested for their antibacterial activity against Staphylococcus aureus and Escherichia coli. The results indicated that certain modifications to the pyrrolidine structure enhanced antimicrobial potency, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
Data Table: Biological Activities of Related Compounds
| Compound Name | Activity Type | Target Organism/Pathway | Reference |
|---|---|---|---|
| This compound | Analgesic | Sigma Receptors | Chien & Pasternak (2019) |
| Pyrrolidine Derivative X | Antibacterial | Staphylococcus aureus | Bansal & Silakari (2012) |
| Pyrrolidine Derivative Y | Antibacterial | Escherichia coli | Barot et al. (2013) |
Q & A
Q. What spectroscopic techniques are suitable for characterizing this compound, and how are discrepancies between experimental and theoretical spectra resolved?
- Answer: Use Raman spectroscopy to confirm functional groups (e.g., chloroacetyl C=O stretch at ~1700 cm⁻¹) and NMR (¹H/¹³C) for stereochemical analysis. Compare experimental spectra with density functional theory (DFT)-simulated spectra to resolve discrepancies (e.g., peak shifts due to solvent effects) . Calibrate instruments using reference standards (e.g., NIST-traceable materials) .
Advanced Research Questions
Q. How can conflicting crystallographic data (e.g., high R-factors or twinning) be resolved during structure refinement?
- Answer: For high R-factors (>0.10), re-examine data integration (e.g., correct for absorption or scaling errors) and refine hydrogen atom positions using riding models. Twinning, common in pyrrolidine derivatives, requires twin law matrices in SHELXL . Validate with PLATON’s TWINCHECK and merge datasets only if twinning fractions are < 0.3 .
Q. What strategies optimize the regioselectivity of chloroacetylation in pyrrolidine derivatives during synthesis?
- Answer: Regioselectivity depends on steric and electronic factors. Use bulky bases (e.g., LDA) to deprotonate less hindered nitrogen sites. Computational modeling (e.g., DFT) predicts reactive sites by analyzing frontier molecular orbitals (FMOs) . Monitor reaction progress via LC-MS to isolate intermediates and minimize side products .
Q. How does the compound’s stability under varying pH and temperature conditions impact experimental design?
- Answer: Conduct accelerated stability studies (e.g., 40°C/75% RH for 6 months) with HPLC purity checks. For pH-sensitive acetamides, buffer solutions (pH 3–9) identify degradation pathways (e.g., hydrolysis of the chloroacetyl group) . Use Arrhenius plots to extrapolate shelf-life, but validate with real-time data due to nonlinear kinetics.
Q. What computational methods predict the compound’s interactions with biological targets (e.g., enzymes or receptors)?
- Answer: Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulate binding affinities. Parameterize the chloroacetyl group using CHARMM force fields. Validate predictions with in vitro assays (e.g., enzyme inhibition IC₅₀) and compare with structurally related compounds (e.g., pyridine derivatives) .
Q. How can solvent effects influence the compound’s reactivity in cross-coupling reactions?
- Answer: Polar aprotic solvents (e.g., DMSO) stabilize transition states in SN2 reactions, enhancing reactivity. For Suzuki-Miyaura couplings, use toluene/water biphasic systems to balance solubility and catalyst activity. Solvent dielectric constants (ε) correlate with reaction rates; optimize via Kamlet-Taft solvatochromic parameters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
